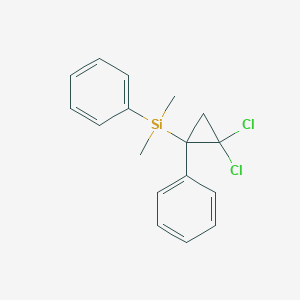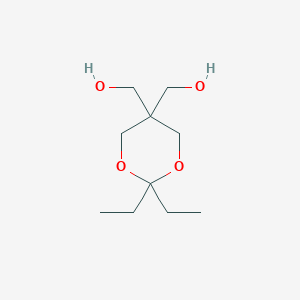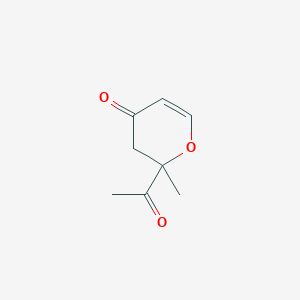
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one is a heterocyclic organic compound that belongs to the pyran family It is characterized by a six-membered ring containing one oxygen atom and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one can be achieved through several methods. One common approach involves the intramolecular rearrangement of δ-hydroxyalkynones catalyzed by p-toluenesulfonic acid (pTsOH) under mild conditions . Another method includes the hetero-Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with unactivated carbonyl compounds and imines, which proceeds under remarkably mild conditions at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of efficient catalysts such as BINOLate-zinc complexes prepared in situ from diethylzinc and 3,3’-dibromo-BINOL. This method allows for the enantioselective hetero-Diels-Alder reaction of Danishefsky’s diene with aldehydes, yielding the desired product in high yields and enantioselectivities .
化学反应分析
Types of Reactions
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research has explored its potential use in developing pharmaceuticals with therapeutic properties.
Industry: It is utilized in the production of various industrial chemicals and materials due to its unique chemical properties.
作用机制
The mechanism of action of 2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are often mediated through its ability to undergo chemical reactions that modify its structure and function. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
Similar Compounds
2,3-Dihydro-4H-pyran-4-one: A structurally similar compound with a six-membered ring containing one oxygen atom and a ketone group.
3,4-Dihydro-2H-pyran: Another related compound with a similar ring structure but different functional groups.
Uniqueness
2-Acetyl-2-methyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to other pyran derivatives
属性
CAS 编号 |
113122-97-7 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC 名称 |
2-acetyl-2-methyl-3H-pyran-4-one |
InChI |
InChI=1S/C8H10O3/c1-6(9)8(2)5-7(10)3-4-11-8/h3-4H,5H2,1-2H3 |
InChI 键 |
YOKRMWXCLIUDQT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(CC(=O)C=CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


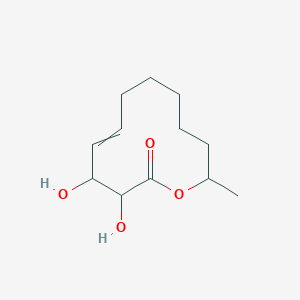

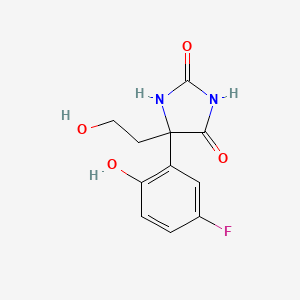
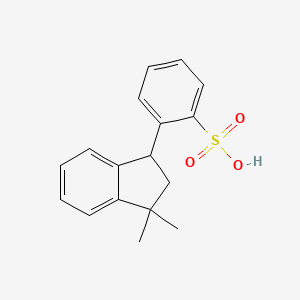
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
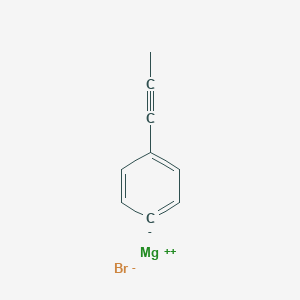
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
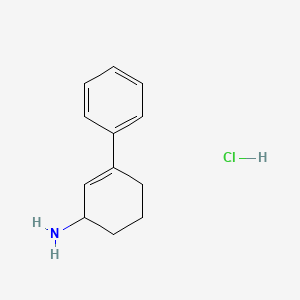
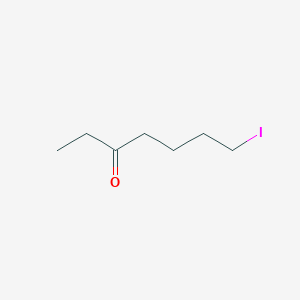
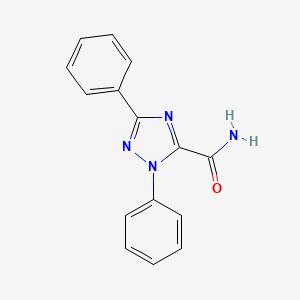
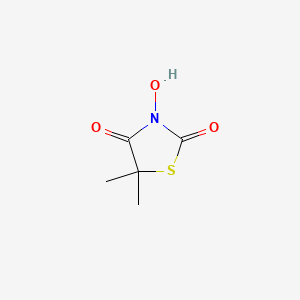
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
